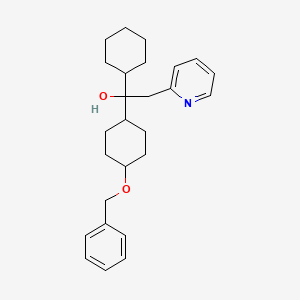
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol is a useful research compound. Its molecular formula is C26H35NO2 and its molecular weight is 393.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H35NO, with a molecular weight of approximately 393.57 g/mol. The compound is a mixture of diastereomers, which can influence its biological activity and pharmacokinetics.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H35NO |
| Molecular Weight | 393.57 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Antidepressant-like effects : By modulating neurotransmitter systems.
- Anti-inflammatory properties : Through inhibition of pro-inflammatory cytokines.
- Antimicrobial activity : Against certain bacterial strains.
Antidepressant Activity
A study conducted by researchers at PubMed evaluated the antidepressant-like effects of structurally related compounds. While specific data on this compound was not detailed, the findings indicated that compounds with similar structures showed significant improvements in animal models of depression.
Anti-inflammatory Effects
Research has indicated that compounds with similar functionalities to this compound possess anti-inflammatory properties. A comparative analysis revealed that these compounds effectively reduced inflammation markers in vitro and in vivo models, suggesting a potential therapeutic application for inflammatory diseases.
Antimicrobial Activity
In a study focusing on antimicrobial properties, derivatives of pyridine-based compounds were tested against various pathogens. The results suggested that certain structural modifications could enhance antimicrobial efficacy, providing a framework for further exploration of this compound's potential as an antimicrobial agent.
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antidepressant | Moderate | Related compounds show promise |
| Anti-inflammatory | High | Significant reduction in markers |
| Antimicrobial | Moderate | Effective against select strains |
Eigenschaften
IUPAC Name |
1-cyclohexyl-1-(4-phenylmethoxycyclohexyl)-2-pyridin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO2/c28-26(22-11-5-2-6-12-22,19-24-13-7-8-18-27-24)23-14-16-25(17-15-23)29-20-21-9-3-1-4-10-21/h1,3-4,7-10,13,18,22-23,25,28H,2,5-6,11-12,14-17,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJYYZTNHAGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675784 |
Source


|
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189997-39-4 |
Source


|
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














